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For Researchers, Scientists, and Drug Development Professionals

Myosin-VA is a crucial actin-based molecular motor involved in the transport of a wide array of

cellular cargoes, including organelles, vesicles, and protein complexes. Its function is

fundamental to processes such as melanosome transport, neurotransmitter release, and

synaptic plasticity.[1] Understanding the intricate network of protein-protein interactions that

regulate Myosin-VA's function is paramount for elucidating its role in cellular physiology and

pathology. This document provides detailed application notes and protocols for the

identification of Myosin-VA binding partners using co-immunoprecipitation (Co-IP), a powerful

technique to isolate and identify interacting proteins in their native cellular context.

Data Presentation: Known Myosin-VA Binding
Partners
The following table summarizes known Myosin-VA binding partners identified through various

studies. It is important to note that this data is compiled from multiple sources and the methods

of identification and quantification may vary between studies. Therefore, a direct quantitative

comparison between all partners is not feasible.
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Binding Partner Function of Partner

Cellular
Context/Role in
Myosin-VA
Interaction

Method of
Identification

Melanophilin (MLPH) Adaptor protein

Bridges Myosin-VA to

Rab27a on

melanosomes, crucial

for melanosome

transport in

melanocytes.

Yeast Two-Hybrid, Co-

IP

Rab27a Small GTPase

Recruits Melanophilin

to melanosomes,

forming a tripartite

complex with Myosin-

VA for cargo transport.

Co-IP

Syntaxin-1A t-SNARE protein

Interacts with Myosin-

VA on synaptic

vesicles in a Ca2+-

dependent manner,

involved in regulating

exocytosis.

Co-IP

RPGRIP1L
Cilia-centrosomal

protein

Interacts with the

globular tail domain of

Myosin-VA,

suggesting a role for

Myosin-VA in cilia-

related processes.

Yeast Two-Hybrid,

Biochemical Assays

Guanylate kinase-

associated protein

(GKAP)

Scaffolding protein

Proposed to be linked

to Myosin-VA for

transport into dendritic

spines, involved in

homeostatic synaptic

scaling.

Co-IP
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Dynein light chain

(DLC/LC8)

Component of dynein

motor complex

Associates with the

Myosin-VA complex,

suggesting

coordination between

actin and microtubule-

based transport.

Co-IP

Spire1/2
Actin nucleation

promoting factor

Binds to the globular

tail of Myosin-VA and

is involved in the

dynamic assembly of

actin filaments for

transport.

Biochemical Assays

Rab11 Small GTPase

Functions with FIP2 to

form a tripartite

complex with Myosin-

Vb (and likely Myosin-

VA) for endosomal

recycling.

Co-IP

Rab3A Small GTPase

Forms a complex with

the globular tail of

Myosin-VA, important

for synaptic vesicle

trafficking.

Biochemical Assays

Tubulin
Subunit of

microtubules

The globular tail

domain of Myosin-VA

can directly bind to

microtubules,

suggesting a role in

crosslinking actin and

microtubule

cytoskeletons.[2][3]
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This section provides a detailed methodology for the co-immunoprecipitation of Myosin-VA and

its binding partners, followed by identification using mass spectrometry.

Protocol 1: Co-Immunoprecipitation of Endogenous
Myosin-VA
This protocol is optimized for the immunoprecipitation of endogenous Myosin-VA from cell

lysates.

Materials:

Cell culture plates (15 cm)

Ice-cold Phosphate-Buffered Saline (PBS)

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with

freshly added protease and phosphatase inhibitor cocktails.

Anti-Myosin-VA antibody (validated for immunoprecipitation)

Control IgG (from the same species as the anti-Myosin-VA antibody)

Protein A/G magnetic beads

Wash Buffer: Lysis buffer with 300 mM NaCl

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Microcentrifuge tubes

Rotating wheel or rocker

Magnetic rack

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1177016?utm_src=pdf-body
https://www.benchchem.com/product/b1177016?utm_src=pdf-body
https://www.benchchem.com/product/b1177016?utm_src=pdf-body
https://www.benchchem.com/product/b1177016?utm_src=pdf-body
https://www.benchchem.com/product/b1177016?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Lysis:

Grow cells of interest (e.g., melanoma cell line MNT-1, neuronal cell line SH-SY5Y) to 80-

90% confluency in 15 cm plates.

Wash cells twice with ice-cold PBS.

Add 1 mL of ice-cold Lysis Buffer to each plate and scrape the cells.

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

BCA assay).

Pre-clearing the Lysate (Optional but Recommended):

To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of cell

lysate.

Incubate on a rotator for 1 hour at 4°C.

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

Immunoprecipitation:

To the pre-cleared lysate, add 2-5 µg of anti-Myosin-VA antibody. For the negative control,

add an equivalent amount of control IgG to a separate tube of lysate.

Incubate on a rotator overnight at 4°C.

Capture of Immune Complexes:
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Add 30 µL of equilibrated Protein A/G magnetic beads to each immunoprecipitation

reaction.

Incubate on a rotator for 2-4 hours at 4°C.

Washing:

Place the tubes on a magnetic rack and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold Lysis Buffer.

Wash the beads twice with 1 mL of ice-cold Wash Buffer.

After the final wash, carefully remove all residual buffer.

Elution:

To elute the protein complexes, add 50 µL of Elution Buffer to the beads and incubate for 5

minutes at room temperature with gentle agitation.

Place the tubes on a magnetic rack and transfer the eluate to a new tube containing 5 µL

of Neutralization Buffer.

Sample Preparation for Mass Spectrometry:

The eluted sample can now be processed for mass spectrometry analysis (e.g., in-solution

trypsin digestion followed by LC-MS/MS).

Protocol 2: Analysis of Co-immunoprecipitated Proteins
by Mass Spectrometry
This protocol outlines the general steps for identifying proteins in the eluate from the Co-IP

experiment.

Materials:

Dithiothreitol (DTT)
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Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Formic acid

C18 spin columns

LC-MS/MS system

Procedure:

Reduction and Alkylation:

Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30

minutes.

Cool the sample to room temperature and add IAA to a final concentration of 55 mM.

Incubate in the dark for 20 minutes.

In-solution Trypsin Digestion:

Add sequencing-grade trypsin to the sample at a 1:50 (trypsin:protein) ratio.

Incubate overnight at 37°C.

Peptide Cleanup:

Acidify the digest with formic acid to a final concentration of 0.1%.

Desalt and concentrate the peptides using C18 spin columns according to the

manufacturer's instructions.

Dry the purified peptides in a vacuum centrifuge.

LC-MS/MS Analysis:

Resuspend the dried peptides in 0.1% formic acid.
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Analyze the peptide mixture by LC-MS/MS. The specific parameters for the liquid

chromatography and mass spectrometry will depend on the instrument used.

Data Analysis:

Process the raw mass spectrometry data using a suitable software package (e.g.,

MaxQuant, Proteome Discoverer).

Search the data against a relevant protein database (e.g., UniProt) to identify the proteins.

Perform quantitative analysis (e.g., label-free quantification or SILAC) to identify proteins

that are significantly enriched in the Myosin-VA immunoprecipitation compared to the

control IgG.[4][5]

Mandatory Visualizations
Experimental Workflow for Myosin-VA Co-
Immunoprecipitation
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Caption: Workflow for identifying Myosin-VA binding partners.
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Signaling Pathway: Myosin-VA in Melanosome Transport
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Caption: Myosin-VA mediated melanosome transport pathway.

Signaling Pathway: Myosin-VA in Regulated Exocytosis
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Caption: Role of Myosin-VA in regulated exocytosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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